BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of Sialin Orthologs:
From Human Disease to Model Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Sialin

Cat. No.: B1330336

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Sialin, the Gatekeeper of Lysosomal
Sialic Acid Efflux

Sialin, also known as SLC17A5, is a crucial lysosomal membrane transporter responsible for
the efflux of free sialic acid from the lysosome into the cytoplasm.[1] This process is the final
step in the degradation of sialoglycoconjugates, such as glycoproteins and gangliosides. As a
member of the Solute Carrier 17 (SLC17) family, Sialin functions as a proton-coupled
symporter, utilizing the lysosomal proton gradient to drive the transport of negatively charged
sugars.[2][3]

Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive lysosomal storage
disorders collectively known as free sialic acid storage diseases (FSASDs).[1] These disorders
range in severity from the milder Salla disease (SD), characterized by slowly progressive
neurological symptoms, to the severe and often fatal infantile free sialic acid storage disease
(ISSD).[3] The accumulation of sialic acid within lysosomes disrupts cellular homeostasis,
leading to the diverse and severe clinical manifestations of these diseases.[1]

Beyond its canonical role in sialic acid transport, Sialin has also been identified as a
multifunctional anion transporter with the ability to transport nitrate across the plasma
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membrane and mediate the vesicular uptake of acidic amino acids like aspartate and
glutamate.[3] This multiplicity of function underscores the complex physiological roles of Sialin
and highlights the importance of understanding its transport mechanisms.

This guide provides a comparative analysis of Sialin orthologs from key model organisms—
Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans
(nematode)—in relation to human Sialin. By examining the evolutionary conservation,
functional similarities, and experimental data from these orthologs, we aim to provide
researchers with a comprehensive resource to facilitate further investigation into Sialin
function, its role in disease pathogenesis, and the development of potential therapeutic
strategies.

Comparative Analysis of Sialin Orthologs

A comparative approach utilizing model organisms is invaluable for dissecting the complexities
of human genetic disorders. The study of Sialin orthologs allows for in-depth investigations into
gene function, disease mechanisms, and the testing of therapeutic interventions in a controlled
biological context.

Ortholog Identification

The orthologs of human Sialin (SLC17A5) in the selected model organisms were identified
through database searches in NCBI and Ensembl.[4][5]
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Protein ID
_ Ensembl Gene _
Organism Gene Symbol NCBI Gene ID o (Representative
)
) ENSG00000119
Homo sapiens SLC17A5 26503 899 NP_036561.1
ENSMUSG0000
Mus musculus Slcl7a5 20516 NP_065249.1
0030248
Drosophila
CG7931 3772278 FBgn0037190 NP_649774.1
melanogaster
Caenorhabditis WBGene000127
slc-17.2 180181 NP_507663.1
elegans 26
Caenorhabditis WBGene000127  NP_001023793.
slc-17.1 180182
elegans 25 1

Note: C. elegans possesses two closely related orthologs, slc-17.1 and slc-17.2.[6]

Sequence and Structural Comparison

A multiple sequence alignment of the Sialin orthologs reveals a high degree of conservation,
particularly in the transmembrane domains and key functional residues.
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Figure 1. Protein sequence identity of Sialin orthologs relative to human Sialin.
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The high sequence identity between human and mouse Sialin (~90%) suggests a largely
conserved function. The conservation extends to the invertebrate orthologs, with approximately
50-55% identity, indicating that the core transport mechanism is likely preserved throughout
evolution. Key residues identified as critical for human Sialin function, such as those involved
in substrate binding and proton coupling, are highly conserved across all examined orthologs.
[7][8] This structural conservation provides a strong basis for using these model organisms to
study fundamental aspects of Sialin biology.

Functional Comparisons and In Vivo Models

While sequence homology suggests conserved function, experimental validation is crucial. The
available data on the functional characteristics of Sialin orthologs varies significantly across
species.

Mus musculus (Mouse)

The mouse model provides the most comprehensive in vivo platform for studying Sialin
function and dysfunction. Sialin-deficient mice (Slc17a5 knockout) have been generated and
extensively characterized.[6][9]

Phenotypic Comparison: Human FSASDs vs. Slc17a5 Knockout Mice

Phenotype Human FSASDs (ISSD) Slc17a5 Knockout Mouse

) o ) Prominent lysosomal
Accumulation of free sialic acid o o )
Lysosomal Storage ) vacuolization and sialic acid
in lysosomes )
accumulation

Severe psychomotor o _
Poor coordination, seizures,

Neurological retardation, hypotonia, o
i reduced CNS myelination
seizures
Growth Failure to thrive Smaller size, failure to thrive
Lifespan Significantly reduced Premature death

The striking similarities between the clinical presentation of ISSD in humans and the phenotype
of the Slc17a5 knockout mouse validate it as a high-fidelity model for studying the severe end
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of the FSASD spectrum.[6][10] These mice have been instrumental in demonstrating the critical
role of Sialin in central nervous system myelination.[6]

Drosophila melanogaster (Fruit Fly) and Caenorhabditis
elegans (Nematode)

Direct functional characterization of the Sialin orthologs in Drosophila (CG7931) and C.
elegans (slc-17.1 and slc-17.2) is currently limited. However, their sequence conservation and
membership in the SLC17 family strongly suggest a role in anion transport.[2]

The SLC17 family is well-represented in these organisms, with members involved in the
transport of various substrates, including glutamate.[4][5] Given the dual function of human
Sialin in transporting both sialic acid and amino acids, it is plausible that the invertebrate
orthologs also possess a conserved transport mechanism for acidic substrates.

Further research, including gene knockout or knockdown studies coupled with functional
transport assays, is necessary to elucidate the specific substrates and physiological roles of
Sialin orthologs in these powerful genetic models. The generation of such data would be
invaluable for high-throughput screening of potential therapeutic compounds and for dissecting
the fundamental cellular processes affected by Sialin dysfunction.

Experimental Protocols

To facilitate further research into Sialin and its orthologs, we provide detailed protocols for key
experimental workflows.

Heterologous Expression and Purification of Sialin

This protocol describes the overexpression of Sialin in a suitable cell line (e.g., HEK293 or
insect cells) and its subsequent purification for in vitro studies.

Transfection into
HEK?293 or Sf9 cells

Protein Expression
(48-72 hours)

Solubilization of

Cell Lysi > Affinity Chromatograph

Menbrane repaation | |  Membran Proteins % (e PLAG or Hitag)
(e.g,, with DDM/CHS) L0

Reconstitution into
Proteoliposomes
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Figure 2. Workflow for heterologous expression and purification of Sialin.
Step-by-Step Methodology:

e Vector Construction: Clone the full-length cDNA of the Sialin ortholog of interest into a
suitable expression vector containing an affinity tag (e.g., FLAG, His).

o Cell Culture and Transfection: Culture HEK293 cells (for mammalian expression) or Sf9
insect cells (for baculovirus expression) to the appropriate density. Transfect the cells with
the Sialin expression vector using a suitable method (e.qg., lipid-based transfection, viral
transduction).

o Protein Expression: Allow for protein expression for 48-72 hours post-transfection.

o Cell Harvest and Membrane Preparation: Harvest the cells and prepare a crude membrane
fraction by sonication or dounce homogenization followed by ultracentrifugation.

o Solubilization: Solubilize the membrane proteins using a mild detergent such as n-dodecyl-3-
D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).

o Affinity Purification: Purify the tagged Sialin protein using affinity chromatography (e.g., anti-
FLAG M2 affinity gel or Ni-NTA resin).

» Elution: Elute the purified protein from the affinity resin.

o Reconstitution into Proteoliposomes: Reconstitute the purified Sialin into artificial lipid
vesicles (proteoliposomes) for functional assays.

Sialic Acid Transport Assay in Proteoliposomes

This assay directly measures the transport activity of reconstituted Sialin by monitoring the
uptake of radiolabeled sialic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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